molecular formula C13H13NO2S2 B5587145 2-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

2-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B5587145
M. Wt: 279.4 g/mol
InChI Key: KHXJIMUYAWIMRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline is a compound that features a thiophene ring attached to a tetrahydroisoquinoline structure via a sulfonyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of thiophene derivatives with tetrahydroisoquinoline under specific conditions. One common method is the condensation reaction, where thiophene is reacted with a sulfonyl chloride derivative in the presence of a base to form the sulfonylated thiophene. This intermediate is then coupled with tetrahydroisoquinoline under acidic or basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-2-yls

Properties

IUPAC Name

2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S2/c15-18(16,13-6-3-9-17-13)14-8-7-11-4-1-2-5-12(11)10-14/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXJIMUYAWIMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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